(5-Methoxy-1-methylenepentyl)cyclohexane
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Overview
Description
(5-Methoxy-1-methylenepentyl)cyclohexane is an organic compound with the molecular formula C13H24O. It is characterized by a cyclohexane ring substituted with a (5-methoxy-1-methylenepentyl) group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methylenepentyl)cyclohexane typically involves the reaction of cyclohexanone with (5-methoxy-1-methylenepentyl)magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are fed into the reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methylenepentyl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using reagents such as hydrobromic acid or sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Hydrobromic acid or sodium iodide in acetone.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(5-Methoxy-1-methylenepentyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (5-Methoxy-1-methylenepentyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the cyclohexane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Methoxy-1-methylpentylidene)cyclohexane: Similar in structure but differs in the position of the double bond.
6-Methoxyhex-1-ene: Contains a methoxy group and a hexene chain but lacks the cyclohexane ring.
Uniqueness
(5-Methoxy-1-methylenepentyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with a methoxy-substituted pentyl group makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
93892-52-5 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
6-methoxyhex-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24O/c1-12(8-6-7-11-14-2)13-9-4-3-5-10-13/h13H,1,3-11H2,2H3 |
InChI Key |
AGBZDYNQIZQHHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(=C)C1CCCCC1 |
Origin of Product |
United States |
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